Oxidation Stability Advantage: Mg(BF₄)₂ vs. Mg(TFSI)₂ – Predicted and Experimental Anodic Limits
First-principles calculations predict that Mg(BF₄)₂ in acetonitrile (AN) exhibits an oxidation potential approximately 2.5 V higher than that of Mg(TFSI)₂ in the same solvent, and this prediction correlates with a measured 1.5 V increase in experimental anodic stability by linear sweep voltammetry (LSV) [1]. Across five solvents tested, Mg(TFSI)₂ solutions show an experimental anodic limit between 3.6 and 4.1 V, and the theoretical ionization potential of the isolated BF₄⁻ anion ranks among the highest of all anions surveyed, alongside TFSI⁻ [1]. The ∼2.5 V computational differential places Mg(BF₄)₂ at a significant advantage for high-voltage cathode pairing, provided solvent decomposition does not become limiting.
| Evidence Dimension | Predicted oxidation potential (IP) and experimental anodic stability |
|---|---|
| Target Compound Data | Mg(BF₄)₂/AN: predicted IP substantially higher; experimental anodic stability ~1.5 V above Mg(TFSI)₂ baseline |
| Comparator Or Baseline | Mg(TFSI)₂/AN: experimental anodic limit 3.6–4.1 V (solvent-dependent) |
| Quantified Difference | Computational Δ ≈ +2.5 V; experimental Δ ≈ +1.5 V vs. Mg(TFSI)₂ |
| Conditions | DFT at B3LYP/6-31++G** level with IEF-PCM implicit solvent; LSV on Pt or glassy carbon in AN |
Why This Matters
Higher anodic stability directly enables pairing with high-voltage cathodes (>3 V vs. Mg²⁺/Mg), a critical bottleneck in magnesium battery development where many electrolytes decompose before reaching useful operating voltages.
- [1] Rajput, N. N.; Qu, X.; Sa, N.; Burrell, A. K.; Persson, K. A. The Coupling between Stability and Ion Pair Formation in Magnesium Electrolytes from First-Principles Quantum Mechanics and Classical Molecular Dynamics. J. Am. Chem. Soc. 2015, 137 (9), 3411–3420. View Source
